molecular formula C7H8BClO3 B1430783 3-Chloro-4-(hydroxymethyl)phenylboronic acid CAS No. 1190875-60-5

3-Chloro-4-(hydroxymethyl)phenylboronic acid

Cat. No. B1430783
CAS RN: 1190875-60-5
M. Wt: 186.4 g/mol
InChI Key: GPDIABAAAASRGZ-UHFFFAOYSA-N
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Description

“3-Chloro-4-(hydroxymethyl)phenylboronic acid” is a boronic acid derivative with the molecular formula C7H8BClO3 . It is a solid substance and is commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group (C6H5-) attached to a boronic acid group (B(OH)2), with a chlorine atom and a hydroxymethyl group (-CH2OH) substituted at the 3rd and 4th positions of the phenyl ring, respectively .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various chemical reactions. For instance, they are involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They also undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule .

Scientific Research Applications

3-Chloro-4-(hydroxymethyl)phenylboronic acid has a wide range of applications in scientific research. It is used in organic synthesis as a reagent in chemical reactions and as a catalyst in biochemical reactions. It is also used in the synthesis of pharmaceuticals and other compounds. It can be used as a chelating agent in the purification of proteins and other compounds. It is also used in the synthesis of polymers and in the synthesis of nanomaterials.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Chloro-4-(hydroxymethyl)phenylboronic acid in lab experiments is its ability to act as a chelating agent. It can be used to purify proteins and other compounds and to catalyze the formation of covalent bonds between molecules. It is also relatively non-toxic and can be easily synthesized. The main limitation of using this compound in lab experiments is its instability in certain environments. It can be degraded by light, heat, and oxidizing agents.

Future Directions

There are a number of potential future directions for the use of 3-Chloro-4-(hydroxymethyl)phenylboronic acid in scientific research. It could be used in the synthesis of novel compounds and materials, such as polymers and nanomaterials. It could also be used in the synthesis of pharmaceuticals and other drugs. It could be used as a catalyst in biochemical reactions, such as the synthesis of peptides and proteins. It could also be used in the purification of proteins and other compounds. Finally, it could be used in the development of new methods of organic synthesis.

Safety and Hazards

The safety information for “3-Chloro-4-(hydroxymethyl)phenylboronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

[3-chloro-4-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDIABAAAASRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CO)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190875-60-5
Record name [3-chloro-4-(hydroxymethyl)phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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